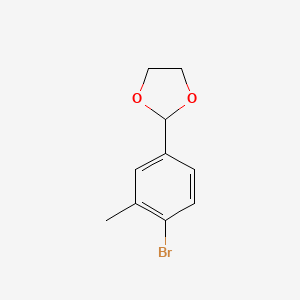
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methylphenyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes It features a brominated aromatic ring attached to a dioxolane moiety
作用机制
Target of Action
It’s worth noting that 4-bromo-3-methylphenol, a related compound, has been used in the synthesis of certain nickel complexes . These complexes could potentially serve as catalysts in various chemical reactions.
Mode of Action
Related compounds have been used in the synthesis of nickel complexes . These complexes could potentially interact with other molecules to catalyze chemical reactions.
Biochemical Pathways
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially influence various biochemical pathways.
Pharmacokinetics
A related compound, 2-(4-bromo-3-methylphenyl)acetic acid, is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane.
Result of Action
If this compound acts similarly to related compounds, it may be involved in the synthesis of nickel complexes , which could potentially catalyze various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is carried out under reflux conditions to drive the formation of the dioxolane ring.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted dioxolanes.
- Oxidation reactions yield carboxylic acids or aldehydes.
- Reduction reactions yield hydrogenated dioxolanes.
科学研究应用
Chemistry: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
相似化合物的比较
- Methyl 4-bromo-3-methylbenzoate
- 4-Bromo-3-methylphenol
- (4-Bromo-3-methylphenyl)(methyl)sulphane
Comparison: 2-(4-Bromo-3-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties compared to its analogs. The dioxolane ring enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like methyl 4-bromo-3-methylbenzoate and 4-bromo-3-methylphenol lack the dioxolane ring, which limits their reactivity and applications.
属性
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJLISQDROHCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylsulfanylpyrido[4,3-d]pyrimidine](/img/structure/B6358588.png)
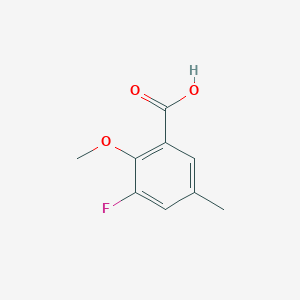
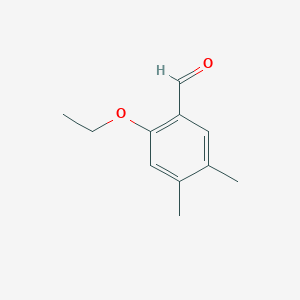
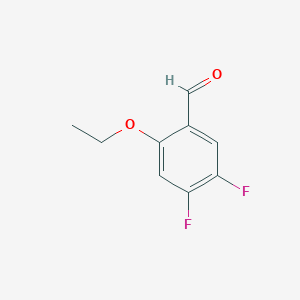
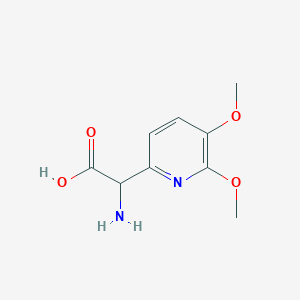



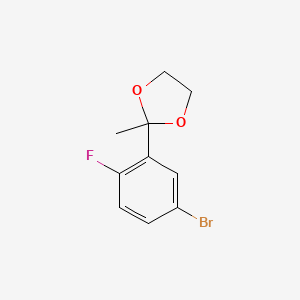

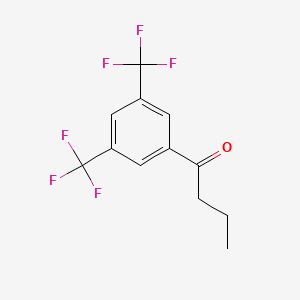
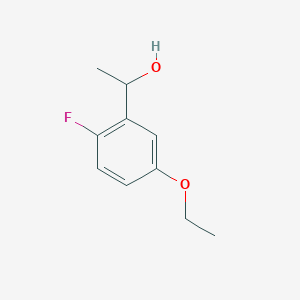
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
